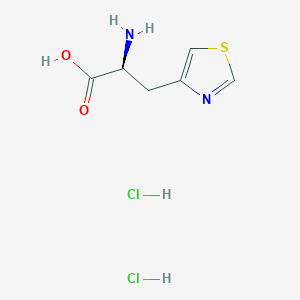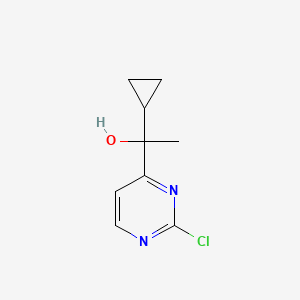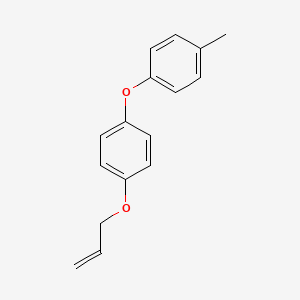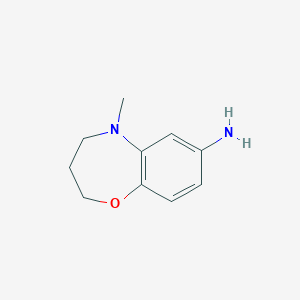![molecular formula C17H17ClO3 B8612997 ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate](/img/structure/B8612997.png)
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate is an organic compound with a complex structure that includes a chlorophenyl group, a methylbenzoate group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl alcohol with 2-methylbenzoic acid in the presence of a dehydrating agent to form the ester linkage. The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-{[(3-chlorophenyl)methyl]oxy}-2-methylbenzoate
- Ethyl 5-{[(4-chlorophenyl)methyl]oxy}-2-methylbenzoate
- Ethyl 5-{[(3-bromophenyl)methyl]oxy}-2-methylbenzoate
Uniqueness
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Propiedades
Fórmula molecular |
C17H17ClO3 |
|---|---|
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-17(19)16-10-15(8-7-12(16)2)21-11-13-5-4-6-14(18)9-13/h4-10H,3,11H2,1-2H3 |
Clave InChI |
QBDZIZKSOXZCBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)OCC2=CC(=CC=C2)Cl)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B8612958.png)







